3-Methyl-2-phenylquinoxaline-6-carboxylic acid
Overview
Description
3-Methyl-2-phenylquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C16H12N2O2, is characterized by a quinoxaline core substituted with a methyl group at the third position, a phenyl group at the second position, and a carboxylic acid group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylquinoxaline-6-carboxylic acid typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 3-methyl-2-phenylquinoxaline with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-phenylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
3-Methyl-2-phenylquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
2-Phenylquinoxaline: Lacks the methyl and carboxylic acid substituents.
3-Methylquinoxaline: Lacks the phenyl and carboxylic acid substituents.
Uniqueness: 3-Methyl-2-phenylquinoxaline-6-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-2-phenylquinoxaline-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-15(11-5-3-2-4-6-11)18-13-8-7-12(16(19)20)9-14(13)17-10/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKXJHFFUAPGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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